4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol
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Overview
Description
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol is an organic compound that features a unique structure with multiple pyridine rings and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol typically involves the reaction of p-aniline with 2,6-dicyano-4-methylpyridine . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The pyridine rings can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophiles such as alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include disulfides from oxidation and substituted pyridine derivatives from substitution reactions.
Scientific Research Applications
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimics.
Industry: Used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism by which 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol exerts its effects involves its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile
- 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid
- 4-(2,2’:6’,2’‘-Terpyridin-4’-yl)aniline
Uniqueness
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in forming disulfide bonds and in applications requiring thiol-specific chemistry.
Properties
CAS No. |
636594-64-4 |
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Molecular Formula |
C21H15N3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzenethiol |
InChI |
InChI=1S/C21H15N3S/c25-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14,25H |
InChI Key |
YIESUKNRFYZXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)S |
Origin of Product |
United States |
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